2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane
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Overview
Description
2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6This compound features a spiro structure with four benzenesulfonyl groups attached to a tetraazaspiro framework, making it an interesting subject for research in organic chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[66]tridecane typically involves multi-step organic reactionsCommon reagents used in these steps include sulfonyl chlorides and amines, with reaction conditions often requiring controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenesulfonyl groups to corresponding thiols or sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzenesulfonyl groups or the tetraazaspiro core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a wide range of derivatives with modified functional groups.
Scientific Research Applications
2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane involves its interaction with specific molecular targets and pathways. The benzenesulfonyl groups can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The tetraazaspiro core may also play a role in stabilizing the compound’s interactions with its targets, enhancing its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane: The parent compound with four benzenesulfonyl groups.
2,5,9,12-Tetra(methylsulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane: A similar compound with methylsulfonyl groups instead of benzenesulfonyl groups.
2,5,9,12-Tetra(phenylsulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane: A variant with phenylsulfonyl groups.
Uniqueness
This compound is unique due to its specific combination of benzenesulfonyl groups and the tetraazaspiro core. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
Properties
CAS No. |
89777-41-3 |
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Molecular Formula |
C33H36N4O8S4 |
Molecular Weight |
744.9 g/mol |
IUPAC Name |
2,5,9,12-tetrakis(benzenesulfonyl)-2,5,9,12-tetrazaspiro[6.6]tridecane |
InChI |
InChI=1S/C33H36N4O8S4/c38-46(39,29-13-5-1-6-14-29)34-21-22-35(47(40,41)30-15-7-2-8-16-30)26-33(25-34)27-36(48(42,43)31-17-9-3-10-18-31)23-24-37(28-33)49(44,45)32-19-11-4-12-20-32/h1-20H,21-28H2 |
InChI Key |
LYYMTPJNCKIAIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2(CN1S(=O)(=O)C3=CC=CC=C3)CN(CCN(C2)S(=O)(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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